molecular formula C19H21N3O4 B12196835 4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide

4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide

Cat. No.: B12196835
M. Wt: 355.4 g/mol
InChI Key: XTQFXTBZSVWBMI-UHFFFAOYSA-N
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Description

4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes an acetamidophenoxy group and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the reaction of N-(4-hydroxyphenyl)acetamide with ethylchloroacetate to form ethyl 2-(4-acetamidophenoxy)acetate. This intermediate is then converted to N-[4-(2-hydrazineyl-2-oxoethoxy)phenyl]acetamide by reacting with hydrazine hydrate. The final step involves the reaction of this intermediate with N,N-dimethylbenzamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

4-[[2-(4-acetamidophenoxy)acetyl]amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C19H21N3O4/c1-13(23)20-15-8-10-17(11-9-15)26-12-18(24)21-16-6-4-14(5-7-16)19(25)22(2)3/h4-11H,12H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

XTQFXTBZSVWBMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N(C)C

Origin of Product

United States

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